![molecular formula C13H12N2O4 B1298601 [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid CAS No. 887408-55-1](/img/structure/B1298601.png)
[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid
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Overview
Description
[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid: is an organic compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25. This compound is characterized by the presence of a pyrazole ring substituted with a formyl group and a methoxyphenyl group, along with an acetic acid moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that similar compounds, such as formylphenylboronic acids, act as protecting groups during peptide synthesis. They react with the amine or hydroxyl group of the amino acid, forming a stable derivative.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological pathways . For instance, they have been reported to possess antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
After oral administration, these compounds undergo rapid metabolism and wide tissue distribution .
Result of Action
Similar compounds, such as formylphenylboronic acids, are known to disrupt the bacterial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methoxyacetophenone can react with hydrazine hydrate under reflux conditions to form 3-(4-methoxyphenyl)-1H-pyrazole.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 4-formyl-3-(4-methoxyphenyl)-1H-pyrazole.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Carboxy-3-(4-methoxyphenyl)-1H-pyrazol-1-yl-acetic acid.
Reduction: 4-Hydroxymethyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.
4-Methoxyphenylboronic acid: Lacks the formyl and pyrazole groups, making it less complex.
4-Formyl-3-methoxyphenylacetic acid: Contains a similar formyl and methoxyphenyl structure but lacks the pyrazole ring.
Uniqueness
- The presence of both a formyl group and a pyrazole ring in [4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid makes it unique compared to the similar compounds listed above. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)13-10(8-16)6-15(14-13)7-12(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPYZQGFKYPRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-55-1 |
Source
|
Record name | 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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